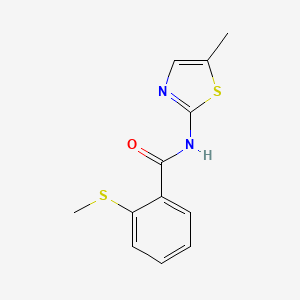
2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide, also known as MTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazole-containing molecules, which have shown promising results in the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of 2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide is not fully understood, but it is believed to act by modulating various signaling pathways involved in cell growth, proliferation, and apoptosis. 2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide has been shown to inhibit the activity of several enzymes, including topoisomerase II and COX-2, which are involved in DNA replication and inflammation, respectively.
Biochemical and Physiological Effects:
2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide has been found to exhibit several biochemical and physiological effects, including antioxidant activity, antiangiogenic activity, and the ability to modulate the immune system. Studies have shown that 2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide can scavenge free radicals and reduce oxidative stress, which is implicated in the development of various diseases. Moreover, 2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide has been found to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide has several advantages for use in lab experiments, including its low toxicity and high solubility in water. However, 2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide has some limitations, such as its relatively low stability and the need for specialized equipment for its synthesis and characterization.
Direcciones Futuras
There are several future directions for research on 2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide, including the development of new synthetic methods, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. Moreover, the use of 2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide in combination with other drugs or therapies may enhance its efficacy and reduce its potential side effects.
Métodos De Síntesis
2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide can be synthesized through a multistep process involving the reaction of 2-methylthioaniline with 2-bromo-5-methylthiazole, followed by the reaction with benzoyl chloride. The final product is obtained through purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. Studies have shown that 2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide exhibits anticancer activity by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. Moreover, 2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c1-8-7-13-12(17-8)14-11(15)9-5-3-4-6-10(9)16-2/h3-7H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUWBSZNOLMNHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylsulfanyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(difluoromethoxy)phenyl]methyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B7477623.png)
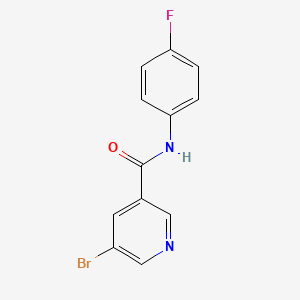
![4-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7477649.png)
![2-[(5-Bromo-2-oxo-1,2-dihydropyridin-1-yl)methyl]benzonitrile](/img/structure/B7477656.png)
![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7477661.png)
![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7477688.png)
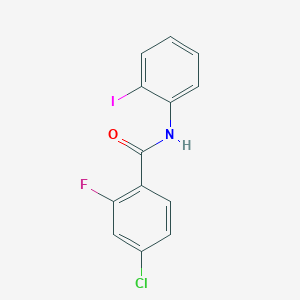

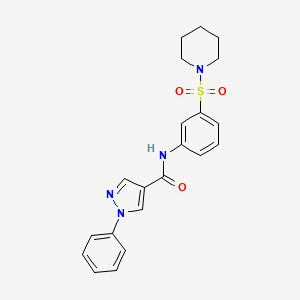
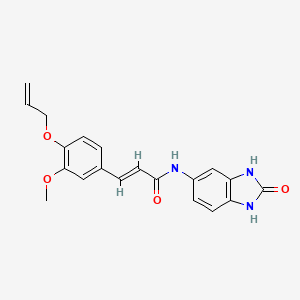
![5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B7477728.png)
![N-[4-(methylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7477736.png)
![N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7477739.png)
